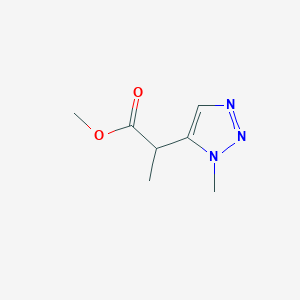
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can be synthesized through a multi-step process. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)propanoate: A structural isomer with similar reactivity.
Uniqueness
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and drugs with tailored properties .
Biological Activity
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the use of 1,2,3-triazole derivatives as starting materials. The general synthetic route includes:
- Formation of Triazole : The initial step often involves the cycloaddition reaction of azides with alkynes under "click" chemistry conditions to form the triazole ring.
- Esterification : The resulting triazole is then reacted with propanoic acid or its derivatives to form the methyl ester.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with essential bacterial enzymes or cellular processes.
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7), indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with triazole-containing compounds:
Molecular Mechanisms
The biological activity of this compound and its analogs can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly G2/M.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-9-10(6)2/h4-5H,1-3H3 |
InChI Key |
KGWTYJCIHPKYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=NN1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















